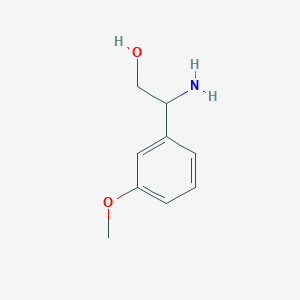

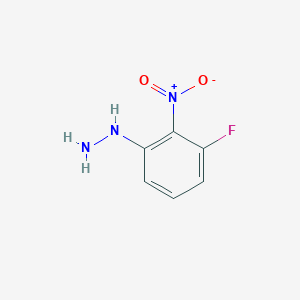

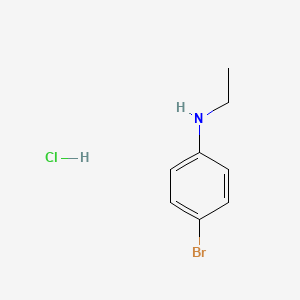

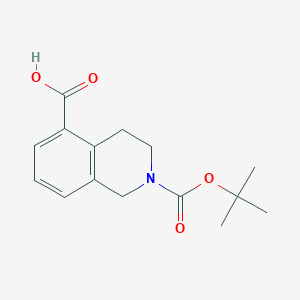

![molecular formula C8H7NOS B1291708 Benzo[d]thiazol-5-ylmethanol CAS No. 394223-37-1](/img/structure/B1291708.png)

Benzo[d]thiazol-5-ylmethanol

説明

Benzo[d]thiazol-5-ylmethanol is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. Benzothiazoles are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of various starting materials and reagents to introduce different substituents onto the benzothiazole core. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiazole ring . Although not directly related to Benzo[d]thiazol-5-ylmethanol, these methods provide insight into the synthetic strategies that could be applied to similar compounds.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be studied using various spectroscopic and analytical techniques. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was characterized using FT-IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, vibrational modes, and chemical shifts, which are essential for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. An unusual reaction involving a benzothiazole derivative is the reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane, which leads to a product with a disordered benzothiazole ring . This highlights the reactivity of the benzothiazole moiety and its potential to form complex structures under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The solvent effects on molecular aggregation of benzothiazole derivatives have been studied, showing that the fluorescence emission spectra and circular dichroism (CD) spectra are affected by the compound concentration and solvent used, indicating the importance of molecular interactions in determining the properties of these compounds . Additionally, thermal analysis methods such as TG/DTA can summarize the behavior of benzothiazole derivatives against temperature, providing insights into their stability and decomposition patterns .

科学的研究の応用

1. Building Blocks in Drug Discovery

Benzo[d]thiazol-5-ylmethanol derivatives have been identified as significant compounds in drug discovery. Durcik et al. (2020) discussed an efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks, capable of being substituted at multiple positions to explore the chemical space around the molecule, especially when studied as a ligand for chosen targets (Durcik et al., 2020).

2. Antimicrobial and Anti-Proliferative Activities

Compounds derived from benzo[d]thiazol-5-ylmethanol have shown promising biological properties. Mansour et al. (2020) synthesized a series of thiazolyl pyrazoline derivatives linked to benzo[d]thiazole, which exhibited significant antimicrobial and anti-proliferative activities. Specifically, one derivative demonstrated a notable inhibitory effect on HCT-116 cancer cells, showcasing the potential of these compounds in medicinal applications (Mansour et al., 2020).

将来の方向性

Benzothiazole derivatives, such as Benzo[d]thiazol-5-ylmethanol, have shown promise due to their distinctive structures and broad spectrum of biological effects . They have been explored for new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .

特性

IUPAC Name |

1,3-benzothiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVXXFVXTHWXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624301 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-5-ylmethanol | |

CAS RN |

394223-37-1 | |

| Record name | (1,3-Benzothiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

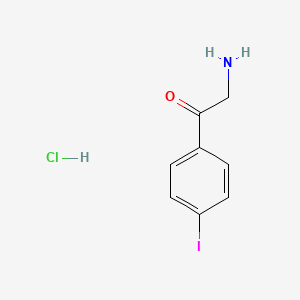

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)